Oxaprozin-d5
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Overview
Description
Oxaprozin-d5 is a deuterated form of oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) used to relieve inflammation, swelling, stiffness, and joint pain associated with osteoarthritis and rheumatoid arthritis . The deuterated form, this compound, is primarily used as an internal standard in analytical chemistry for the quantification of oxaprozin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxaprozin-d5 involves the incorporation of deuterium atoms into the oxaprozin molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Chemical Synthesis: Starting from deuterated precursors, the oxaprozin molecule is synthesized through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, ensuring that the deuterium atoms are correctly incorporated into the oxaprozin molecule.
Chemical Reactions Analysis
Types of Reactions
Oxaprozin-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Oxaprozin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the oxaprozin molecule.
Substitution: Substitution reactions can occur at specific sites on the oxaprozin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxaprozin can lead to the formation of hydroxylated metabolites.
Scientific Research Applications
Oxaprozin-d5 is widely used in scientific research, particularly in the fields of:
Analytical Chemistry: As an internal standard for the quantification of oxaprozin in biological samples using GC-MS or LC-MS.
Pharmacokinetics: Studying the metabolism and pharmacokinetics of oxaprozin in various biological systems.
Drug Development: Used in the development and validation of analytical methods for the detection and quantification of oxaprozin in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Oxaprozin-d5 is similar to that of oxaprozin. Oxaprozin exerts its anti-inflammatory effects by inhibiting the enzyme cyclooxygenase (COX), which leads to the blockage of prostaglandin synthesis . This inhibition reduces inflammation, pain, and fever. The deuterated form, this compound, is used primarily for analytical purposes and does not have a distinct mechanism of action beyond its role as an internal standard.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID used to relieve pain and inflammation.
Naproxen: An NSAID with similar uses and mechanisms of action.
Ketoprofen: Another propionic acid derivative with anti-inflammatory properties.
Uniqueness of Oxaprozin-d5
This compound is unique due to the incorporation of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium allows for more accurate quantification of oxaprozin in complex biological matrices using mass spectrometry techniques.
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-[5-(2,3,4,5,6-pentadeuteriophenyl)-4-phenyl-1,3-oxazol-2-yl]propanoic acid |
InChI |
InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)/i2D,5D,6D,9D,10D |
InChI Key |
OFPXSFXSNFPTHF-OUHXUHDZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N=C(O2)CCC(=O)O)C3=CC=CC=C3)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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